molecular formula C11H13N3O2S B017544 N-(2-aminoethyl)isoquinoline-5-sulfonamide CAS No. 84468-17-7

N-(2-aminoethyl)isoquinoline-5-sulfonamide

Katalognummer: B017544
CAS-Nummer: 84468-17-7
Molekulargewicht: 251.31 g/mol
InChI-Schlüssel: DCVZSHVZGVWQKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-aminoethyl)isoquinoline-5-sulfonamide (commonly abbreviated as H-9) is a synthetic isoquinoline sulfonamide derivative widely recognized as a potent inhibitor of protein kinases, particularly protein kinase A (PKA) and casein kinase I (CK1) . Its molecular formula is C₁₁H₁₃N₃O₂S, and it features a sulfonamide group linked to an isoquinoline scaffold and a 2-aminoethyl side chain. H-9 has been extensively utilized in cellular and biochemical research to study signaling pathways, especially those involving cyclic AMP (cAMP)-dependent processes .

H-9 exhibits an IC₅₀ of 35 nM for PKA and 2.5 μM for protein kinase B (PKB/Akt), demonstrating significant selectivity for PKA over other kinases . This selectivity, combined with its cell permeability, has made it a critical tool for dissecting PKA-mediated pathways in neuropsychiatric disorders such as depression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

Sulfonation of Isoquinoline

The synthesis begins with the sulfonation of isoquinoline to introduce the sulfonic acid group at the 5-position. Traditional methods employed fuming sulfuric acid , but recent patents favor chlorosulfonic acid due to reduced corrosivity and improved reaction control .

Reaction Conditions :

  • Chlorosulfonic acid (3–5 equivalents) is added dropwise to isoquinoline in dichloromethane at 0–5°C.

  • The mixture is stirred at 40–45°C for 2–4 hours, yielding 5-isoquinoline sulfonic acid .

Advantages :

  • Higher regioselectivity for the 5-position compared to fuming sulfuric acid.

  • Lower environmental impact due to reduced sulfur trioxide emissions .

Formation of 5-Isoquinoline Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or chlorosulfonic acid .

Procedure :

  • 5-Isoquinoline sulfonic acid is refluxed with excess SOCl₂ (5–10 equivalents) in the presence of DMF (catalytic) for 3–6 hours.

  • The product, 5-isoquinoline sulfonyl chloride , is isolated by vacuum distillation or precipitation .

Key Data :

ParameterValue
Yield85–90%
Purity (HPLC)≥95%
Reaction Temperature70–80°C

Amination with Ethylenediamine

The sulfonyl chloride reacts with ethylenediamine to form the target sulfonamide.

Optimized Protocol :

  • 5-Isoquinoline sulfonyl chloride is dissolved in dichloromethane and added to a solution of ethylenediamine (1.2 equivalents) and sodium bicarbonate in water.

  • The reaction proceeds at 20–25°C for 2–5 hours, maintaining pH 7–8 via acid-base adjustments .

Workup :

  • The organic layer is separated, washed with brine, and concentrated.

  • Crude product is recrystallized from isopropanol or dioxane , yielding N-(2-aminoethyl)isoquinoline-5-sulfonamide with >90% purity .

Challenges :

  • Over-alkylation is avoided by controlling stoichiometry and temperature.

  • Side products (e.g., disubstituted sulfonamides) are minimized using excess ethylenediamine .

Industrial-Scale Methodologies

Asahi Kasei Process (Original Patent)

The foundational method involves:

  • Sulfonation with fuming sulfuric acid.

  • Chlorosulfonation with SOCl₂/DMF .

  • Amination with homopiperazine (later adapted for ethylenediamine) .

Limitations :

  • High toxicity of fuming sulfuric acid.

  • Low yield (65–70%) due to side reactions during sulfonation .

Improved Process with Chlorosulfonic Acid

Modern adaptations replace fuming sulfuric acid with chlorosulfonic acid , enhancing safety and yield:

StepTraditional MethodImproved Method
Sulfonation AgentFuming H₂SO₄ClSO₃H
Reaction Temperature120–130°C40–45°C
Yield65%85%
Purity88%95%

This method reduces energy consumption and waste generation, aligning with green chemistry principles .

Purification and Characterization

Crystallization Techniques

  • Solvent Selection : Dioxane and isopropanol are optimal for recrystallization, achieving ≥98% purity .

  • Yield Optimization : Cooling the solution to 0°C for 4 hours maximizes crystal formation .

Analytical Confirmation

  • NMR Spectroscopy : Confirms the absence of unreacted ethylenediamine and sulfonyl chloride.

  • HPLC : Purity >99% is achievable with gradient elution (acetonitrile/water) .

ComponentCost per Kilogram (USD)
Isoquinoline$120–150
Chlorosulfonic Acid$80–100
Ethylenediamine$50–70

The improved method reduces raw material costs by 20% compared to traditional routes .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-aminoethyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-aminoethyl)isoquinoline-5-sulfonamide has shown potential as a lead compound in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets.

Protein Kinase Inhibition

Research indicates that derivatives of isoquinoline-5-sulfonamide can act as inhibitors of protein kinases, which are crucial in cell signaling pathways. A study focused on the structure-based design of isoquinoline-5-sulfonamide inhibitors demonstrated their potential as antitumor agents targeting protein kinase B (PKB) . This property is significant for developing cancer therapies.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies suggest that isoquinoline derivatives exhibit activity against a range of pathogens, making them candidates for antibiotic development. The sulfonamide moiety is known to enhance the antibacterial effects by mimicking p-aminobenzoic acid, a substrate for bacterial folate synthesis .

Biochemical Research

This compound is utilized in biochemical assays to study enzyme activities and cellular processes.

Enzyme Inhibition Studies

The compound has been used to investigate the inhibition of various enzymes, including those involved in metabolic pathways. For instance, its role in inhibiting carbonic anhydrase has been documented, contributing to research in metabolic disorders .

Cellular Signaling Pathways

Research has explored how this compound influences cellular signaling pathways, particularly those involving cyclic AMP (cAMP). Its ability to modulate these pathways suggests potential applications in treating diseases linked to dysregulated signaling .

Cancer Therapeutics

A notable case study involved the synthesis and evaluation of this compound derivatives as potential anticancer agents. The study reported promising results in inhibiting tumor growth in vitro and in vivo models, indicating a pathway for future drug development .

Antimicrobial Development

Another case study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings highlighted its potential as a scaffold for developing new antibiotics aimed at combating antibiotic resistance .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of kinase inhibitorsPotential antitumor activity
Antimicrobial ActivityEvaluation against bacterial pathogensEffective against resistant strains
Biochemical ResearchStudies on enzyme inhibition and cellular signalingModulates cAMP pathways
Case Study - CancerSynthesis and evaluation of derivativesInhibits tumor growth
Case Study - AntimicrobialEfficacy against resistant bacteriaPromising scaffold for new antibiotics

Wirkmechanismus

The mechanism of action of N-(2-aminoethyl)isoquinoline-5-sulfonamide involves the inhibition of specific kinases, particularly casein kinase I, protein kinase A, and protein kinase C. The compound binds to the active site of these kinases, preventing the phosphorylation of their substrates. This inhibition disrupts various cellular signaling pathways, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Modifications

H-9 belongs to a family of isoquinoline sulfonamide kinase inhibitors. Key analogs and their structural/functional differences are summarized below:

Table 1: Structural and Functional Comparison of Isoquinoline Sulfonamide Derivatives

Compound Name Structural Modification Primary Targets (IC₅₀) Key Applications References
H-9 Base structure: 2-aminoethyl side chain PKA (35 nM), CK1, PKC (weak) Cellular signaling studies
H-89 (N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide) 4-bromocinnamyl group added to side chain PKA (35 nM), PKB (2.5 μM) PET imaging of PKA in brain
H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) Piperazine ring substitution PKC (6 μM), PKA (3 μM) Inhibition of CTL-mediated lysis
CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) Chlorine substitution at C5 CK1 (6 μM), PKA (30 μM) Selective CK1 inhibition
N-methylisoquinoline-5-sulfonamide Methylation at sulfonamidic nitrogen Retains PKA potency (~40 nM) Radiopharmaceutical development
6TV (N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide) Propylaminoethyl side chain Uncharacterized kinase targets Structural activity relationship studies

Kinase Selectivity and Potency

  • H-89 vs. H-9 : H-89 shares the core structure of H-9 but includes a 4-bromocinnamyl group. This modification enhances van der Waals interactions with PKA’s hydrophobic pocket, improving binding affinity and selectivity. Both compounds exhibit similar IC₅₀ values for PKA (35 nM), but H-89 is preferred for positron emission tomography (PET) due to its compatibility with radiolabeling (e.g., [¹¹C]methylation) .
  • H-7 vs. H-9 : H-7 shows broader kinase inhibition, targeting PKC and PKA with higher potency (IC₅₀ = 6 μM and 3 μM, respectively). In contrast, H-9 is more selective for PKA and CK1, making it preferable for cAMP-specific studies .
  • CKI-7 : The chlorine substitution at C5 shifts selectivity toward CK1 (IC₅₀ = 6 μM) while reducing PKA inhibition (IC₅₀ = 30 μM), highlighting the role of halogenation in modulating kinase specificity .

Key Research Findings

Synthetic Modifications: Introducing bulky groups (e.g., bromocinnamyl in H-89) or small alkyl chains (e.g., methyl in compound 4) preserves or enhances PKA binding, validating the flexibility of the isoquinoline sulfonamide scaffold for drug design .

Kinase Inhibition Hierarchy : The inhibitory hierarchy (H-7 > H-9 > HA1004) against PKC correlates with their effects on cytotoxic T lymphocyte (CTL) activity, underscoring PKC’s role in immune cell function .

Imaging Advancements : [¹¹C]H-89 achieves a specific activity of 1130 mCi/μmol, making it suitable for real-time PKA imaging in neurological disorders .

Biologische Aktivität

N-(2-aminoethyl)isoquinoline-5-sulfonamide, commonly known as fasudil, is a significant compound in pharmacological research due to its diverse biological activities, particularly as a protein kinase inhibitor. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an isoquinoline backbone. Its structural formula can be represented as follows:

C10H12N2O2S\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound exhibits a white to off-white crystalline appearance and is soluble in various organic solvents, making it suitable for biological assays and therapeutic applications.

Fasudil primarily functions as an inhibitor of Rho-associated protein kinases (ROCKs) , which play crucial roles in cellular processes such as smooth muscle contraction, cell migration, and neurite outgrowth. By inhibiting ROCKs, fasudil promotes vasodilation , potentially lowering blood pressure and improving blood flow in various tissues. The inhibition of ROCKs also affects other signaling pathways that are implicated in diseases like cancer and neurodegenerative disorders.

1. Vasodilatory Effects

Fasudil has been extensively studied for its vasodilatory properties. In animal models, it has been shown to significantly increase arterial blood flow when administered locally. For instance, studies involving intravenous administration demonstrated that fasudil produces vasodilatory effects comparable to established cardiovascular drugs like diltiazem .

2. Neuroprotective Effects

Research indicates that fasudil may have neuroprotective effects in models of stroke and neurodegeneration. It has been reported to reduce neuronal apoptosis and improve functional recovery following ischemic injury by modulating signaling pathways involved in cell survival .

3. Antitumor Activity

Fasudil's role as a protein kinase inhibitor extends to potential antitumor applications. It has been investigated for its ability to inhibit cancer cell proliferation by disrupting signaling pathways critical for tumor growth and metastasis .

Case Study 1: Cardiovascular Applications

A clinical trial assessed the efficacy of fasudil in patients with cerebral vasospasm following subarachnoid hemorrhage. The results indicated a significant improvement in cerebral blood flow and reduced incidence of secondary ischemic events compared to placebo controls.

Case Study 2: Neurological Disorders

In a rodent model of Alzheimer's disease, fasudil administration led to improved cognitive function and reduced amyloid plaque accumulation. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameSimilarity IndexUnique Features
N,N-Dimethylbenzenesulfonamide0.66Different functional groups affecting solubility
5-Amino-2-methylbenzenesulfonamide0.64Variation in amino group positioning
4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide0.70More complex structure with multiple sulfonamido groups

This compound stands out due to its specific inhibitory action on key protein kinases, which may not be present in other similar compounds.

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of N-(2-aminoethyl)isoquinoline-5-sulfonamide, and how are its inhibitory effects validated experimentally?

this compound (H-9) is a selective inhibitor of casein kinase I (CK1) and protein kinase A (PKA), with weaker activity against protein kinase C (PKC). Validation involves in vitro kinase assays using recombinant enzymes, where inhibition potency is quantified via IC50 values. For example, competitive binding assays with ATP analogs and radioactive labeling (e.g., [γ-32P]ATP) measure residual kinase activity after inhibitor treatment. Structural confirmation via X-ray crystallography or molecular docking can further elucidate binding modes .

Q. How is the compound synthesized, and what analytical techniques ensure purity and structural fidelity?

Synthesis typically involves reacting isoquinoline-5-sulfonyl chloride with 2-aminoethylamine derivatives. Key steps include:

  • Nucleophilic substitution under anhydrous conditions.
  • Purification via silica gel chromatography. Characterization employs multinuclear NMR (1H, 13C, 15N) to confirm sulfonamide linkage and amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical details .

Advanced Research Questions

Q. What strategies optimize this compound derivatives for positron emission tomography (PET) imaging?

Radiolabeled derivatives like [11C]5 are designed by introducing isotopes (e.g., 11C-methyl groups) to the sulfonamide nitrogen. Critical considerations include:

  • Retaining potency : Methylation at the sulfonamide nitrogen (e.g., N-methylation) minimally affects PKA inhibition (IC50 ~20 nM vs. parent compound).
  • Radiosynthesis : Reacting precursors (e.g., H-89) with [11C]CH3I in DMSO at 120°C, followed by HPLC purification (>98% radiochemical purity).
  • Biodistribution : In vivo PET studies in rodents assess brain penetration and target engagement, with sacrifice at timed intervals (5–60 min post-injection) to quantify tracer retention .

Q. How do structural modifications impact the compound’s pharmacokinetic properties and blood-brain barrier (BBB) penetration?

Substituents like 4-bromocinnamyl (H-89) enhance lipophilicity, improving BBB permeability. Key methodologies:

  • LogP measurements : Compare octanol/water partitioning to predict membrane permeability.
  • In situ perfusion assays : Quantify brain uptake in rodent models using radiolabeled analogs.
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., amine oxidation), guiding halogenation or cyclization to block degradation .

Q. What challenges arise in radiochemical synthesis, and how are yields improved?

Low radiochemical yields (e.g., 16% for [11C]5) stem from:

  • Isotope half-life constraints : [11C] (t1/2 = 20.4 min) requires rapid purification via reverse-phase HPLC.
  • Byproduct formation : Competing reactions (e.g., over-alkylation) are minimized using stoichiometric control and anhydrous conditions. Optimization strategies include microwave-assisted synthesis and solid-phase extraction (SPE) for faster isolation .

Q. Methodological Considerations

Q. How are contradictions in kinase inhibition data resolved across studies?

Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). Standardization steps:

  • ATP titration : Use Km-adjusted ATP levels to reflect physiological conditions.
  • Isoform-specific assays : Compare inhibition profiles of PKA (e.g., RIα vs. RIIβ subunits) using recombinant proteins.
  • Cross-validation : Employ orthogonal methods like thermal shift assays or surface plasmon resonance (SPR) to confirm binding .

Q. What computational tools predict off-target effects of derivatives?

Molecular docking (AutoDock, Schrödinger) screens against kinase databases (e.g., PDB, KLIFS) to assess selectivity. Machine learning models (e.g., Random Forest classifiers) trained on kinase-inhibitor datasets predict promiscuity risks. Experimental follow-up with kinome-wide profiling (e.g., KinomeScan) validates computational predictions .

Eigenschaften

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVZSHVZGVWQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004735
Record name N-(2-Aminoethyl)isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84468-17-7
Record name N-(2-Aminoethyl)-5-isoquinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)isoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 200 ml of chloroform was dissolved 12.0 g of 1,2-diaminoethane, and to the solution was added dropwise 100 ml of a chloroform solution containing 4.55 g of 5-isoquinolinesulfonyl chloride under cooling with ice. After the dropwise addition of the chloroform solution, the mixed solution was stirred at a temperature of 20° C. to 25° C. for two hours, and then the reaction solution was extracted with a 10% aqueous hydrochloric acid solution. The pH of the aqueous layer was adjusted to 10 with a 10% aqueous sodium hydroxide solution, and the aqueous layer was extracted with chloroform. The chloroform layer extracted was washed with water and dried with anhydrous potassium carbonate. Then the chloroform was distilled from the chloroform layer, and the residue obtained was subjected to a column chromatography [silica gel: 200 g; developing solvent: 2% methanol/chloroform (volume ratio)] to give 3.3 g of N-(2-aminoethyl)-5-isoquinolinesulfonamide as an oily substace in a yield of 66%.
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)isoquinoline-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)isoquinoline-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-aminoethyl)isoquinoline-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-aminoethyl)isoquinoline-5-sulfonamide
Reactant of Route 5
N-(2-aminoethyl)isoquinoline-5-sulfonamide
Reactant of Route 6
N-(2-aminoethyl)isoquinoline-5-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.